molecular formula C13H13NO2 B1335500 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one CAS No. 823176-21-2

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one

Cat. No.: B1335500
CAS No.: 823176-21-2
M. Wt: 215.25 g/mol
InChI Key: TYARIDJPUOKTAB-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound characterized by a pyridinone core substituted with a hydroxyphenyl group at the 1-position and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one typically involves the condensation of 3-hydroxybenzaldehyde with 2,6-dimethyl-4-pyridone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The pyridinone ring can be reduced to a dihydropyridine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of 1-(3-quinonyl)-2,6-dimethylpyridin-4(1H)-one.

    Reduction: Formation of 1-(3-hydroxyphenyl)-2,6-dimethyldihydropyridine.

    Substitution: Formation of halogenated derivatives such as 1-(3-bromophenyl)-2,6-dimethylpyridin-4(1H)-one.

Scientific Research Applications

1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(3-Hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one is unique due to its combination of a hydroxyphenyl group and a dimethylpyridinone core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-13(16)7-10(2)14(9)11-4-3-5-12(15)8-11/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYARIDJPUOKTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1C2=CC(=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406090
Record name 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823176-21-2
Record name 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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